molecular formula C15H14O4S2 B2965959 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate CAS No. 343373-68-2

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate

Cat. No.: B2965959
CAS No.: 343373-68-2
M. Wt: 322.39
InChI Key: AFHLXZZSPNWWLL-UHFFFAOYSA-N
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Description

The compound 1,1-dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a thienothiopyran-derived ester featuring a sulfone group (1,1-dioxo) at the thiopyran ring and a 3-methylbenzoate substituent. Its core structure comprises a bicyclic system with a sulfur atom in the thiopyran ring, fused to a thiophene moiety.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S2/c1-10-3-2-4-11(9-10)14(16)19-13-6-8-21(17,18)15-12(13)5-7-20-15/h2-5,7,9,13H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHLXZZSPNWWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Core: Thieno[2,3-b]thiopyran with a sulfone group (S=O₂).
  • Ester Group : 3-Methylbenzoate at the 4-position.
  • Molecular Formula : C₁₅H₁₄O₄S₂ (calculated based on analogs in and ).
  • Molecular Weight : ~322.4 g/mol.

Example Reaction Pathway :

Core Formation: Cyclization of enaminone intermediates under reflux conditions (e.g., using 1,4-dioxane and triethylamine) .

Esterification: Reaction of the hydroxyl group on the thienothiopyran core with 3-methylbenzoyl chloride in the presence of a base.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of thienothiopyran esters with varying aromatic substituents. Key analogs include:

Compound Name Substituent on Benzoate Molecular Formula Molecular Weight (g/mol) Key References
1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate 2,4-DiCl C₁₄H₁₀Cl₂O₄S₂ 356.3
1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate 2,6-DiF C₁₄H₁₀F₂O₄S₂ 344.35
[(4E)-1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-ylidene]amino 2-methylbenzoate 2-CH₃ (with imino group) C₁₅H₁₃NO₄S₂ 335.4

Substituent Impact :

  • Electron-Withdrawing Groups (Cl, F): Increase polarity and metabolic stability but may reduce solubility in nonpolar solvents.

Physicochemical Properties

Data from analogs provide insights into the expected properties of the 3-methylbenzoate derivative:

Property 2,4-Dichlorobenzoate 2,6-Difluorobenzoate 3-Methylbenzoate (Predicted)
Density (g/cm³) ~1.56 (similar to [6]) 1.56 ± 0.1 ~1.50 (lower due to CH₃)
Boiling Point (°C) Not reported 520.5 ± 50.0 ~500–530
Solubility Low in water Low in water Moderate in organic solvents

The 3-methyl group likely reduces crystallinity compared to halogenated analogs, enhancing solubility in lipids and organic solvents .

Biological Activity

1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

  • Molecular Formula : C14H9O4S2
  • Molecular Weight : 357.4 g/mol
  • IUPAC Name : [(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate

Structural Features

The compound features a thieno[2,3-b]thiopyran core which is known for its diverse biological activities. The presence of dioxo and benzoate groups enhances its chemical reactivity and potential interaction with biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may affect the activity of carbonic anhydrases which play a crucial role in maintaining acid-base balance in the body .
  • Cell Signaling Modulation : It interacts with several signaling pathways such as the AMPK pathway and TGF-beta signaling pathway, which are vital for cellular energy homeostasis and growth regulation respectively.

Therapeutic Potential

The compound has exhibited promising results in various preclinical studies:

  • Anti-Cancer Activity : Research indicates that compounds with similar structural frameworks have demonstrated cytotoxic effects against several cancer cell lines. The thieno[2,3-b]thiopyran derivatives are being explored for their potential as anti-cancer agents due to their ability to induce apoptosis in malignant cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways involved in inflammation.

Study 1: Anti-Cancer Efficacy

A study conducted on a series of thieno[2,3-b]thiopyran derivatives demonstrated significant anti-cancer activity against breast cancer cell lines. The lead compound from this series showed IC50 values in the low micromolar range, indicating potent cytotoxicity.

Study 2: Enzyme Interaction

In vitro assays revealed that the compound effectively inhibits carbonic anhydrase II (CA II), which is implicated in various physiological processes including respiration and fluid secretion. This inhibition was quantified using kinetic assays where it displayed competitive inhibition characteristics .

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismObserved EffectReference
Enzyme InhibitionCarbonic Anhydrase IICompetitive inhibition
Anti-CancerBreast Cancer Cell LinesIC50 < 10 µM
Anti-inflammatoryCytokine ModulationReduction in TNF-alpha levels

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